5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile
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Overview
Description
5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two aminophenyl groups attached to a pyrazine ring with dicarbonitrile substituents. This structure imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazine compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aminophenyl derivatives.
Scientific Research Applications
5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with molecular targets through various pathways:
Photoredox Catalysis: The compound acts as a photoredox catalyst, facilitating single electron transfer (SET) reactions under visible light irradiation.
Charge-Transfer Complexes: Forms charge-transfer complexes with electron-rich or electron-deficient molecules, leading to unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile
- 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile
Uniqueness
5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile is unique due to its aminophenyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This makes it particularly valuable for applications requiring specific functionalization and high reactivity .
Properties
CAS No. |
566149-78-8 |
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Molecular Formula |
C18H12N6 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
5,6-bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H12N6/c19-9-15-16(10-20)24-18(12-3-7-14(22)8-4-12)17(23-15)11-1-5-13(21)6-2-11/h1-8H,21-22H2 |
InChI Key |
IRYFRIIWNWHKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N=C2C3=CC=C(C=C3)N)C#N)C#N)N |
Origin of Product |
United States |
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